molecular formula C8H15NO B089799 1-Oxa-8-azaspiro[4.5]decane CAS No. 176-92-1

1-Oxa-8-azaspiro[4.5]decane

Cat. No.: B089799
CAS No.: 176-92-1
M. Wt: 141.21 g/mol
InChI Key: KVYOWXUQJLOCIA-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decane is a heterocyclic compound with the molecular formula C₈H₁₅NO. It is characterized by a spiro structure, where a single carbon atom is shared between two rings, one of which contains an oxygen atom and the other a nitrogen atom. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry .

Mechanism of Action

Target of Action

1-Oxa-8-azaspiro[4.5]decane and its derivatives have been identified as selective σ1 receptor ligands . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. In the brain, it is involved in the regulation of various psychopharmacological effects.

Mode of Action

The exact mode of action of 1-Oxa-8-azaspiro[4It is known that all seven ligands of this compound exhibited nanomolar affinity for σ1 receptors . This suggests that the compound may bind to these receptors and modulate their activity.

Pharmacokinetics

The pharmacokinetic properties of 1-Oxa-8-azaspiro[4One study reported high initial brain uptake of a radiolabeled derivative of this compound in mice . This suggests that the compound may have good central nervous system penetration, which is important for its potential use in neurological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxa-8-azaspiro[4.5]decane can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as distillation or chromatography to isolate the desired product .

Comparison with Similar Compounds

Uniqueness: 1-Oxa-8-azaspiro[4.5]decane is unique due to its specific spiro structure that incorporates both oxygen and nitrogen atoms. This configuration imparts distinct chemical reactivity and biological activity compared to other spiro compounds. Its ability to form stable complexes with various molecular targets makes it particularly valuable in drug discovery and development .

Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(10-7-1)3-5-9-6-4-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYOWXUQJLOCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620325
Record name 1-Oxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-92-1
Record name 1-Oxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-8-azaspiro[4.5]decane
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1-Oxa-8-azaspiro[4.5]decane
Reactant of Route 4
1-Oxa-8-azaspiro[4.5]decane
Reactant of Route 5
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Reactant of Route 6
1-Oxa-8-azaspiro[4.5]decane

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